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Compound of Interest

Compound Name: Winthrop

Cat. No.: B15181970 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the core physicochemical properties of

phenobarbital, a long-acting barbiturate with established anticonvulsant and sedative-hypnotic

activities. The following sections detail its fundamental chemical and physical characteristics,

present experimental protocols for their determination, and illustrate its primary mechanism of

action. All quantitative data is summarized for clarity and ease of comparison.

Core Physicochemical Properties
Phenobarbital (5-ethyl-5-phenyl-barbituric acid) is a white crystalline powder.[1] Its properties

are crucial for formulation development, understanding its pharmacokinetic profile, and

ensuring its therapeutic efficacy. The properties of both the free acid and its sodium salt are

presented below.

Table 1: General and Physicochemical Properties of
Phenobarbital
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Property Value Source(s)

Molecular Formula C₁₂H₁₂N₂O₃ [1][2]

Molecular Weight 232.24 g/mol [1][3][4]

Appearance

Odorless white crystalline

powder or colorless crystals.[1]

[3]

[1][3]

Taste Slightly bitter [1][3]

Melting Point 174-178 °C [1][3][5]

Boiling Point 374.4°C (estimate) [6]

pKa 7.14 - 7.3 [1][6][7]

LogP (Partition Coefficient) 1.47 [1]

Water Solubility
~1 g/L or 1 mg/mL.[8] Very

slightly soluble.[6]
[6][8]

Topological Polar Surface Area 75.3 Å² [4]

Hydrogen Bond Donor Count 2 [4][7]

Hydrogen Bond Acceptor

Count
3 [4][7]

Table 2: Solubility of Phenobarbital in Various Solvents
Solvent Solubility Description Source(s)

Water Very slightly soluble (~1 g/L) [6][8]

Ethanol (96%) Freely soluble [6]

Chloroform Soluble

Ether Soluble

Benzene ~1.4 g/L

Alkali Hydroxides/Carbonates Soluble [5][6]
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Table 3: Properties of Phenobarbital Sodium
Property Value Source(s)

Molecular Formula C₁₂H₁₁N₂NaO₃ [9][10]

Molecular Weight 254.22 g/mol [9]

Appearance
White, crystalline powder, may

be hygroscopic.[9][10]
[9][10]

Water Solubility
Freely soluble (≥ 100 mg/mL);

1 g in ~1 mL.[9][10]
[9][10]

Ethanol Solubility Soluble [10]

Ether/Chloroform Solubility Insoluble

Aqueous Solution pH ~9.3 [9]

Experimental Protocols
Detailed methodologies for determining key physicochemical parameters are outlined below.

These represent standard pharmaceutical analysis techniques applicable to a compound like

phenobarbital.

Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter influencing the extent of a drug's

ionization at different physiological pH values. Potentiometric titration is a common and

accurate method for its determination.[11][12]

Principle: A solution of the drug is titrated with a standardized acid or base. The pH of the

solution is monitored as a function of the volume of titrant added. The pKa is determined from

the inflection point of the resulting titration curve, which corresponds to the pH at which the

concentrations of the ionized and non-ionized species are equal.[13]

Methodology:

Preparation of Solutions:
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Prepare a standard solution of phenobarbital (e.g., 1 mM) in a suitable solvent, typically a

co-solvent system (e.g., water-methanol) for poorly soluble compounds.[11]

Prepare standardized titrant solutions of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium

hydroxide (NaOH).[11]

Prepare a solution of 0.15 M potassium chloride (KCl) to maintain constant ionic strength.

[11]

Calibration:

Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10.[11]

Titration Procedure:

Place a known volume (e.g., 20 mL) of the phenobarbital solution into a temperature-

controlled vessel equipped with a magnetic stirrer.

Immerse the calibrated pH electrode into the solution.

To determine the acidic pKa, make the solution acidic (pH ~2) with 0.1 M HCl.[11]

Begin titration by adding small, precise increments of 0.1 M NaOH.

After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) and

record the pH and the total volume of titrant added.[11]

Continue the titration until the pH reaches approximately 12.

Data Analysis:

Plot the recorded pH values against the volume of NaOH added to generate a titration

curve.

The pKa is the pH at the half-equivalence point. The equivalence point is identified as the

point of maximum slope on the titration curve (the inflection point).[13]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.creative-bioarray.com/support/protocol-for-determining-pka-using-potentiometric-titration.htm
https://www.creative-bioarray.com/support/protocol-for-determining-pka-using-potentiometric-titration.htm
https://www.creative-bioarray.com/support/protocol-for-determining-pka-using-potentiometric-titration.htm
https://www.creative-bioarray.com/support/protocol-for-determining-pka-using-potentiometric-titration.htm
https://www.creative-bioarray.com/support/protocol-for-determining-pka-using-potentiometric-titration.htm
https://www.creative-bioarray.com/support/protocol-for-determining-pka-using-potentiometric-titration.htm
https://www.youtube.com/watch?v=jAW75mscF9w
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15181970?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Alternatively, plot the first derivative (ΔpH/ΔV) against the average volume to precisely

locate the equivalence point.

Prepare 1 mM
Phenobarbital Solution

Acidify Sample
to pH ~2

Prepare 0.1 M NaOH
 & 0.1 M HCl
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Caption: Workflow for pKa determination by potentiometric titration.

Determination of LogP by Shake-Flask Method
The n-octanol/water partition coefficient (LogP) is the primary measure of a compound's

lipophilicity, which is crucial for predicting its absorption, distribution, and membrane

permeability. The shake-flask method is the gold standard for its experimental determination.

[14][15]

Principle: The compound is partitioned between two immiscible liquid phases, typically n-

octanol and water. After reaching equilibrium, the concentration of the compound in each phase

is measured. The partition coefficient (P) is the ratio of the concentration in the organic phase

to the concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.[14]

Methodology:

Preparation:
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Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., PBS pH 7.4) with n-

octanol by mixing them vigorously for 24 hours and then allowing the phases to separate.

[16]

Prepare a stock solution of phenobarbital in the pre-saturated aqueous phase. The

concentration should be chosen to ensure accurate quantification in both phases after

partitioning.

Partitioning:

In a suitable vessel (e.g., a separatory funnel or centrifuge tube), combine a precise

volume of the pre-saturated n-octanol and the phenobarbital stock solution.[16]

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time to ensure

equilibrium is reached (e.g., 1-24 hours). The duration should be optimized to avoid

emulsion formation.

Phase Separation:

Allow the phases to separate completely. Centrifugation can be used to expedite this

process and ensure a clean separation.

Quantification:

Carefully withdraw an aliquot from both the n-octanol and aqueous phases.

Determine the concentration of phenobarbital in each aliquot using a validated analytical

method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or

Liquid Chromatography-Mass Spectrometry (LC-MS).[15][16]

Calculation:

Calculate the partition coefficient (P) using the formula:

P = [Concentration in n-octanol] / [Concentration in aqueous phase]

Calculate LogP:
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LogP = log₁₀(P)

Mechanism of Action: GABA-A Receptor Modulation
Phenobarbital exerts its primary effects by interacting with the γ-aminobutyric acid type A

(GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous

system.[7][17][18][19]

Phenobarbital binds to an allosteric site on the GABA-A receptor complex.[19] This binding

potentiates the effect of GABA by increasing the duration of chloride (Cl⁻) channel opening.[18]

[19] The prolonged channel opening leads to an enhanced influx of chloride ions into the

neuron. This influx causes hyperpolarization of the neuronal membrane, making it less

excitable and raising the threshold for firing an action potential.[18] This overall increase in

synaptic inhibition is the basis for phenobarbital's anticonvulsant and sedative effects.[7] At

higher concentrations, phenobarbital can also directly activate the GABA-A receptor, even in

the absence of GABA.[17] Additionally, it may inhibit excitatory glutamate receptors, further

contributing to its CNS depressant effects.[7][17]
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Caption: Phenobarbital's mechanism of action at the GABA-A receptor.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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